N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide: is an organic compound that features a morpholine ring, a thiophene ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(thiophen-3-yl)ethanamine with morpholine under controlled conditions to form the intermediate N-(2-morpholino-2-(thiophen-3-yl)ethyl)amine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(m-tolyl)acetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring may interact with biological targets through hydrogen bonding or hydrophobic interactions, while the thiophene and tolyl groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-piperidino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide
- N-(2-morpholino-2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide
- N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(p-tolyl)acetamide
Uniqueness
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-3-2-4-16(11-15)12-19(22)20-13-18(17-5-10-24-14-17)21-6-8-23-9-7-21/h2-5,10-11,14,18H,6-9,12-13H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSBCITMQPAHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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